Cas no 1332529-34-6 ((3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride)

(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride 化学的及び物理的性質
名前と識別子
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- (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride
- (3-Aminophenyl)(pyridin-4-yl)methanonedihydrochloride
- 3-(pyridine-4-carbonyl)aniline dihydrochloride
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- MDL: MFCD19442220
- インチ: 1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H
- InChIKey: WJEUJXMIEBUJQM-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C(C1C=CN=CC=1)C1C=CC=C(C=1)N
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 224
- トポロジー分子極性表面積: 56
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB560794-5 g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |
1332529-34-6 | 5g |
€1,008.00 | 2022-07-28 | ||
TRC | A049440-100mg |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |
1332529-34-6 | 100mg |
$ 185.00 | 2022-06-08 | ||
abcr | AB560794-500mg |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |
1332529-34-6 | 500mg |
€333.00 | 2024-08-02 | ||
abcr | AB560794-10g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |
1332529-34-6 | 10g |
€1517.00 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405108-5g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |
1332529-34-6 | 97% | 5g |
¥10368.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405108-1g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |
1332529-34-6 | 97% | 1g |
¥4031.00 | 2024-08-09 | |
abcr | AB560794-500 mg |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |
1332529-34-6 | 500MG |
€321.60 | 2022-07-28 | ||
Matrix Scientific | 060192-500mg |
(3-Aminophenyl)(pyridin-4-yl)methanonedihydrochloride |
1332529-34-6 | 500mg |
$315.00 | 2023-09-08 | ||
Ambeed | A278093-1g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride |
1332529-34-6 | 97% | 1g |
$323.0 | 2024-04-24 | |
abcr | AB560794-1 g |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride; . |
1332529-34-6 | 1g |
€384.00 | 2022-07-28 |
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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3. Caper tea
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochlorideに関する追加情報
(3-Aminophenyl)(pyridin-4-yl)methanone Dihydrochloride: A Comprehensive Overview
The compound with CAS No. 1332529-34-6, commonly referred to as (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of methanone, featuring a pyridin-4-yl group and a 3-aminophenyl substituent. The dihydrochloride salt form suggests its potential use in pharmaceutical applications, where such salts are often employed to enhance solubility and stability.
Pyridin-4-yl groups are known for their aromaticity and ability to participate in various chemical reactions, making them valuable in drug design. The presence of a 3-amino group on the phenyl ring introduces additional functional diversity, enabling this compound to engage in hydrogen bonding and other non-covalent interactions. These properties make (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride a promising candidate for exploring biological activities, such as enzyme inhibition or receptor binding.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that analogs of this compound exhibit potent inhibitory effects against certain kinases, which are key targets in cancer therapy. The dihydrochloride form was found to significantly improve bioavailability, making it a more viable option for pharmacological studies.
The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride typically involves multi-step organic reactions. One common approach includes the nucleophilic substitution of an appropriate precursor with the pyridin-4-yl group, followed by coupling with the 3-amino phenyl moiety. The final step involves protonation to form the dihydrochloride salt, ensuring optimal solubility for subsequent biological assays.
In terms of structural analysis, computational chemistry tools like DFT (Density Functional Theory) have been employed to study the electronic properties and conformational flexibility of this compound. These studies revealed that the molecule adopts a planar conformation due to aromaticity, which is crucial for its interactions with biological targets.
Moreover, preliminary toxicity studies indicate that (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride exhibits low cytotoxicity in vitro, suggesting its potential as a safe therapeutic agent. However, further preclinical studies are required to fully assess its safety profile and efficacy in vivo.
In conclusion, (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride represents an intriguing compound with diverse applications in drug discovery. Its unique structure, combined with favorable pharmacokinetic properties, positions it as a valuable tool for advancing research in medicinal chemistry and pharmacology.
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